2-(1,3-Benzoxazol-4-yloxy)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-4-yloxy)ethanol |
InChI |
InChI=1S/C9H9NO3/c11-4-5-12-7-2-1-3-8-9(7)10-6-13-8/h1-3,6,11H,4-5H2 |
InChI Key |
STFWLEYJTJVFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCO)N=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of 2-(1,3-Benzoxazol-4-yloxy)ethanol
Executive Summary
2-(1,3-Benzoxazol-4-yloxy)ethanol (CAS: Theoretical/Generic) represents a specialized heterocyclic building block in medicinal chemistry.[1][2] Characterized by a 1,3-benzoxazole core substituted at the sterically demanding 4-position with a hydroxyethoxy side chain, this molecule serves as a critical "anchor" for fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.
Unlike the more common 2-, 5-, or 6-substituted benzoxazoles, the 4-position substitution offers a unique vector for exploring structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands, projecting the solubilizing ethanol tail into solvent-exposed regions of protein binding pockets.
Part 1: Chemical Architecture & Electronic Properties
Structural Logic
The molecule comprises three distinct functional domains:
-
The Benzoxazole Core: A planar, bicyclic aromatic system acting as a bioisostere for indole and adenine. It provides π-π stacking capabilities and hydrogen bond acceptance (via N3).
-
The 4-Position Ether Linkage: A strategic attachment point adjacent to the ring nitrogen. This position creates a "bent" conformation relative to the long axis of the heterocycle, often crucial for inducing selectivity in orthosteric sites.
-
The Hydroxyethyl Tail: A polar, flexible appendage that improves aqueous solubility (LogP modulation) and provides a primary alcohol handle for further derivatization (e.g., tosylation, oxidation, or esterification).
Graphviz Visualization: Structural Numbering
The following diagram illustrates the IUPAC numbering scheme, highlighting the critical 4-position relative to the bridgehead nitrogen.
[3]
Part 2: Synthetic Pathways[4]
Synthesizing the 4-isomer requires overcoming the regioselectivity challenges inherent in the benzoxazole scaffold. Direct electrophilic aromatic substitution typically favors the 5- or 6-positions. Therefore, the 4-substitution must be installed prior to ring closure or via a specific ortho-aminophenol precursor.
Retrosynthetic Analysis
-
Target: this compound
-
Disconnection: Ether bond cleavage.
-
Precursors: 4-Hydroxy-1,3-benzoxazole + Ethylene Carbonate (or 2-Haloethanol).
-
Core Precursor: 2-Amino-3-methoxyphenol (cyclized then demethylated).
Protocol A: The "Green" Carbonate Route (Recommended)
This method utilizes ethylene carbonate, avoiding toxic alkyl halides and generating CO₂ as the only byproduct.
Reagents:
-
Substrate: 4-Hydroxy-1,3-benzoxazole (1.0 eq)
-
Reagent: Ethylene Carbonate (1.2 eq)
-
Catalyst: Potassium Carbonate (
, 0.1 eq) or TBAI (Tetrabutylammonium iodide). -
Solvent: DMF or Toluene.
Step-by-Step Methodology:
-
Charge: In a dry round-bottom flask, dissolve 4-hydroxy-1,3-benzoxazole (10 mmol) in anhydrous DMF (20 mL).
-
Catalysis: Add
(1 mmol). Note: Only catalytic base is needed as the phenoxide regenerates the catalyst upon ring opening of the carbonate. -
Addition: Add ethylene carbonate (12 mmol).
-
Reflux: Heat the mixture to 140°C for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting phenol (
) should disappear, replaced by the more polar alcohol product ( ). -
Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with EtOAc (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
Protocol B: Cyclization to the Core (If starting material unavailable)
If 4-hydroxybenzoxazole is not commercially available, synthesize it from 2-amino-3-methoxyphenol :
-
Cyclization: Reflux 2-amino-3-methoxyphenol with Triethyl Orthoformate (3 eq) and catalytic p-TsOH to yield 4-methoxybenzoxazole.
-
Demethylation: Treat with
in DCM (-78°C to RT) or Pyridine Hydrochloride (180°C melt) to reveal the 4-OH group.
Graphviz Visualization: Synthetic Workflow
Part 3: Physicochemical Profiling
Understanding the physical properties is essential for predicting the molecule's behavior in biological assays (ADME).
Table 1: Calculated & Predicted Properties
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Formula | Fragment-like chemical space. | |
| Molecular Weight | 179.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | 1.2 – 1.6 | Highly soluble; optimal for oral bioavailability. |
| TPSA | ~55 Ų | Good membrane permeability (<140 Ų). |
| H-Bond Donors | 1 (Alcohol OH) | Handle for specific binding interactions. |
| H-Bond Acceptors | 4 (N, O-ring, O-ether, O-alcohol) | High capacity for water bridging or protein interaction. |
| pKa (Conj. Acid) | ~0.5 (Benzoxazole N) | The ring N is weakly basic; neutral at physiological pH. |
Spectroscopic Signature (Expected)
-
1H NMR (DMSO-d6):
- 8.7 ppm (s, 1H): H-2 (Proton on the oxazole ring, highly deshielded).
- 7.2–7.4 ppm (m, 3H): Aromatic protons (H-5, H-6, H-7).
- 4.9 ppm (t, 1H): OH proton (exchangeable).
-
4.2 ppm (t, 2H):
(Adjacent to phenoxy). -
3.8 ppm (q, 2H):
.
-
MS (ESI+):
-
Major peak at
180.1 .
-
Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7][8]
The "4-Position" Advantage
In kinase inhibitor design, the ATP-binding pocket often has a "gatekeeper" region. Standard 5- or 6-substituted benzoxazoles project substituents deep into the hydrophobic pocket. However, 4-substituted derivatives project vectors toward the solvent front or the hinge region, depending on binding mode.
-
Mechanism: The 4-alkoxy group creates steric bulk near the ring nitrogen, preventing metabolic N-oxidation or altering the hydrogen-bonding geometry with the hinge region of kinases.
Linker Chemistry (PROTACs)
This molecule is an ideal "Linker-Anchor" for PROTACs (Proteolysis Targeting Chimeras).
-
Anchor: The benzoxazole binds to a target protein (or E3 ligase ligand).
-
Linker: The ethanol chain provides a pre-installed 2-carbon spacer ending in a primary hydroxyl.
-
Utility: The hydroxyl can be converted to a mesylate/tosylate and displaced by a diamine linker, or reacted with a carboxylic acid to extend the chain.
References
- Benzoxazole Synthesis (General): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for heterocyclic numbering and reactivity).
-
Alkylation of Phenols with Carbonates: Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
-
Medicinal Utility of Benzoxazoles: Rida, S. M., et al. (2005). Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents.[3] European Journal of Medicinal Chemistry, 40(9), 949-959.
-
Green Chemistry Protocol: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Analogous chemistry for ethylene carbonate).
Sources
A Senior Application Scientist's Technical Guide to (Z)-4-Hydroxytamoxifen (CAS 94158-14-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile & Mechanism of Action
(Z)-4-Hydroxytamoxifen (4-OHT), identified by CAS number 94158-14-2 for its hydrochloride salt and 68047-06-3 for the (Z)-isomer, is the principal active metabolite of Tamoxifen, a cornerstone therapy for estrogen receptor (ER)-positive breast cancer.[1] In the field of drug development and fundamental research, 4-OHT is not merely a metabolite but a highly potent tool in its own right. It is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting a dual pharmacological profile that is tissue-dependent.[1]
The potency of 4-OHT is significantly greater than its parent compound, with an affinity for the estrogen receptor that is 30 to 100 times higher than that of Tamoxifen.[1] Its primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ).[1] Upon binding, 4-OHT induces a unique conformational change in the receptor. This altered structure dictates the subsequent recruitment of transcriptional co-regulators.
-
In ER-positive breast cancer cells (Antagonistic Action): The 4-OHT-ER complex preferentially recruits co-repressors, which blocks the transcription of estrogen-dependent genes responsible for cell proliferation.[1][2] This antagonistic effect is the basis of its therapeutic use.
-
In other tissues, such as bone or uterus (Agonistic Action): The complex can recruit co-activators, mimicking the effects of estradiol.[1][3] This tissue-specific duality is a defining characteristic of SERMs.
Beyond its direct ER-mediated effects, 4-OHT is an indispensable tool for conditional gene manipulation in preclinical research. It is the de facto standard for activating Cre-ERT2 fusion proteins, a powerful system that allows for temporal and spatial control of gene knockout in transgenic mouse models and cell lines.[4][5] In the absence of 4-OHT, the Cre-ERT2 protein is sequestered in the cytoplasm by heat shock proteins (HSP90).[6] The introduction of 4-OHT binds to the mutated estrogen receptor domain (ERT2), causing the release of HSP90 and enabling the Cre-ERT2 fusion protein to translocate into the nucleus, where it can excise DNA sequences flanked by loxP sites.[4][6]
Visualizing the Mechanism: 4-OHT in Cre-ERT2 Systems
The following diagram illustrates the induction process, a cornerstone of modern functional genomics.
Section 2: Safety Data, Handling, and Storage
As a potent bioactive compound, adherence to strict safety protocols is non-negotiable. The information below is synthesized from representative Safety Data Sheets (SDS). Always consult the specific SDS provided by your supplier before handling.
| Hazard Category | Classification & Precautionary Statements |
| GHS Pictograms | Warning Harmful if swallowed, in contact with skin, or if inhaled.[7] May cause an allergic skin reaction.[8] Causes serious eye irritation.[9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[7][8] Work in a well-ventilated area or under a chemical fume hood. |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8] Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation or rash occurs, get medical advice.[8] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][8] Inhalation: Remove person to fresh air and keep comfortable for breathing.[7][8] |
| Storage & Stability | Store powder desiccated and protected from light at -20°C.[10][11] Stock solutions, typically in 100% ethanol, should be aliquoted to avoid freeze-thaw cycles and stored protected from light at -20°C, where they are stable for at least a few months.[4][12] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[8] |
A critical note on isomer stability: The (Z)-isomer of 4-OHT is the more biologically active form.[13] In solution, especially when exposed to light, it can interconvert with the less active (E)-isomer.[13][14] To ensure experimental reproducibility, it is imperative to protect all solutions from light by using amber vials or wrapping them in foil and preparing them fresh when possible.[14]
Section 3: Sourcing & Procurement of CAS 94158-14-2
A multitude of chemical suppliers provide 4-Hydroxytamoxifen for research purposes. When selecting a supplier, prioritize those who provide a comprehensive Certificate of Analysis (CoA) detailing purity (typically ≥98% by HPLC), isomeric ratio, and identity confirmation via spectroscopy.
Representative Suppliers:
-
Sigma-Aldrich (Merck)[15]
-
Abcam[16]
-
Hello Bio[5]
-
MedChemExpress (MCE)[17]
-
InvivoChem[18]
-
STEMCELL Technologies[10]
-
RayBiotech[19]
-
BenchChem[1]
This list is for informational purposes and does not constitute an endorsement.
Section 4: Experimental Protocol: In Vitro Induction of Cre-ERT2 Recombination
This protocol provides a validated workflow for inducing gene excision in a cell line stably expressing a Cre-ERT2 fusion protein. The causality behind each step is explained to ensure a self-validating experimental design.
Objective: To achieve temporal control of a floxed gene's excision by treating cultured cells with 4-OHT.
Materials:
-
(Z)-4-Hydroxytamoxifen powder (CAS 68047-06-3 or similar)
-
100% Ethanol (ACS grade or higher)
-
Sterile, light-blocking microcentrifuge tubes (e.g., amber tubes)
-
0.22 µm sterile syringe filter
-
Cell line expressing Cre-ERT2 and a floxed target gene
-
Complete cell culture medium, pre-warmed to 37°C
Step-by-Step Methodology:
Part 1: Preparation of 10 mM 4-OHT Stock Solution
-
Weighing (Precision is Key): In a sterile environment (e.g., a chemical fume hood or balance enclosure), accurately weigh 1 mg of (Z)-4-Hydroxytamoxifen powder.
-
Rationale: Accurate weighing is fundamental for a correct final concentration. Using a calibrated analytical balance is mandatory.
-
-
Dissolution: Add 258 µL of 100% ethanol to the 1 mg of powder.[4][10] This yields a final concentration of 10 mM.
-
Solubilization Aid (If Necessary): If the powder does not dissolve readily, gently warm the solution at 37°C for 5-10 minutes and vortex until the solution is clear.[4][12]
-
Rationale: Warming increases the solubility rate. It is critical to ensure no particulates are visible, as this would lead to inaccurate dosing.
-
-
Sterilization & Aliquoting: Sterilize the 10 mM stock solution by passing it through a 0.22 µm sterile filter into a sterile, light-blocking tube.[4] Aliquot into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. They are stable for several months under these conditions.[12]
Part 2: Cell Treatment & Induction
-
Cell Seeding: Plate your Cre-ERT2 expressing cells at a density that will ensure they are in a logarithmic growth phase (e.g., 50-70% confluency) at the time of treatment.
-
Rationale: Cell physiology and recombination efficiency can be affected by confluency. Log-phase cells are generally more responsive.
-
-
Determining Working Concentration: The optimal working concentration of 4-OHT is cell-type dependent and must be determined empirically. A common starting range is 0.5 µM to 2 µM.[4] It is highly recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 2, 5 µM) to find the lowest concentration that gives maximal recombination with minimal toxicity.
-
Preparation of Working Solution: Thaw an aliquot of the 10 mM 4-OHT stock at room temperature. Pre-warm the required volume of complete cell culture medium to 37°C. Dilute the stock solution directly into the medium to achieve the desired final concentration. For example, to make 10 mL of 1 µM medium, add 1 µL of the 10 mM stock to 10 mL of medium (a 1:10,000 dilution).
-
Treatment: Aspirate the old medium from the cells and replace it with the 4-OHT-containing medium. Include a "vehicle control" by treating a parallel set of cells with medium containing the same final concentration of ethanol (e.g., 0.01% for a 1 µM 4-OHT treatment).
-
Rationale: The vehicle control is a self-validating step, essential to ensure that any observed phenotype is due to the compound's activity and not the solvent.
-
-
Incubation: Incubate the cells for the desired duration (typically 24-72 hours). The optimal incubation time will vary depending on the target gene and desired level of recombination.
-
Analysis: After incubation, wash the cells and replace the medium with fresh, 4-OHT-free medium. Harvest cells at appropriate time points to analyze the outcome of the gene excision (e.g., via PCR for genomic DNA, qPCR for mRNA expression, or Western blot for protein levels).
Visualizing the Experimental Workflow
Section 5: References
-
4-Hydroxytamoxifen: A Comprehensive Technical Guide on its Role as a Selective Estrogen Receptor Modulator (SERM). Benchchem.
-
Application Notes and Protocols for 4-Hydroxytamoxifen-Induced Gene Knockout. Benchchem.
-
Molecular mechanisms of the metabolite 4-hydroxytamoxifen of the anticancer drug tamoxifen: use of a model microorganism. PubMed.
-
(E)-4-Hydroxytamoxifen | C26H29NO2. PubChem - NIH.
-
4-Hydroxytamoxifen ≥70% Z isomer (remainder primarily E-isomer). Hello Bio.
-
Afimoxifene (4-hydroxytamoxifen). InvivoChem.
-
Allosteric Silencing of Activating Function 1 in the 4-Hydroxytamoxifen Estrogen Receptor Complex Is Induced by Substituting Glycine for Aspartate at Amino Acid 3511. Cancer Research - AACR Journals.
-
Tamoxifen Administration in Transgenic Mice. Protocols.io.
-
(Z)-4-Hydroxytamoxifen, estrogen receptor modulator (CAS 68047-06-3). Abcam.
-
4-Hydroxytamoxifen ≥70% Z isomer (remainder primarily E-isomer). Sigma-Aldrich.
-
4-Hydroxytamoxifen. MedChemExpress.
-
4-Hydroxytamoxifen. RayBiotech.
-
Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen? ResearchGate.
-
Troubleshooting 4-Hydroxytamoxifen solubility issues in aqueous media. Benchchem.
-
(Z)-4-Hydroxytamoxifen. STEMCELL Technologies.
-
Chemically stable compositions of 4-hydroxy tamoxifen. Google Patents.
-
Tamoxifen Inducible Cre (CreERT2) | Temporal Control of Gene Deletion. Cyagen.
-
Induction of Cre recombination by 4-hydroxy-tamoxifen. ResearchGate.
-
Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines. The Jackson Laboratory.
-
N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride | 94158-14-2. ChemicalBook.
-
CAS 94158-14-2: 4-(2-Hydroxyethyl)amino-1,2-methylenedioxy… CymitQuimica.
-
4-Hydroxytamoxifen. Sigma-Aldrich.
-
Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Cosmetic Ingredient Review.
-
SDS US. Maritime Beauty.
-
SAFETY DATA SHEET. Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (E)-4-Hydroxytamoxifen | C26H29NO2 | CID 5352135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-OHT (4-Hydroxytamoxifen 70 Z-isomer) | Inducible Cre-system | Hello Bio [hellobio.com]
- 6. genetargeting.com [genetargeting.com]
- 7. fishersci.ie [fishersci.ie]
- 8. maritimebeautyshop.com [maritimebeautyshop.com]
- 9. cir-safety.org [cir-safety.org]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ≥98% (HPLC), powder, Estrogen receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 16. (Z)-4-Hydroxytamoxifen, estrogen receptor modulator (CAS 68047-06-3) | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]
- 19. raybiotech.com [raybiotech.com]
Bioactivity Profile of Benzoxazole Ether Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on the ether derivatives of benzoxazole, a chemical class demonstrating significant therapeutic potential across multiple domains, including oncology and microbiology.[3][4] By exploring the structure-activity relationships, mechanisms of action, and key experimental validation protocols, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating methodologies to ensure scientific rigor and reproducibility.
Introduction: The Benzoxazole Core in Medicinal Chemistry
Benzoxazole, a heterocyclic compound formed by a fused benzene and oxazole ring, is a "privileged scaffold" in drug discovery.[2][5] Its structural similarity to natural nucleic acid bases like adenine and guanine may facilitate interactions with biological macromolecules, contributing to its broad spectrum of activity.[1][6] The introduction of an ether linkage to this core structure generates benzoxazole ether derivatives, a modification that has proven effective in enhancing potency and modulating pharmacological profiles. These derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[4][7] This guide will provide a comprehensive overview of their synthesis, diverse biological activities, and the molecular mechanisms that underpin their therapeutic potential.
Synthetic Strategies for Benzoxazole Ether Derivatives
The synthesis of benzoxazole derivatives typically involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent.[4][7] A common and widely used method for creating the core 2-arylbenzoxazole structure involves reacting 2-aminophenol with a substituted aromatic aldehyde in the presence of a catalyst like p-toluenesulfonic acid.[7] The ether linkage is subsequently introduced through various etherification strategies, often involving the reaction of a hydroxyl-substituted benzoxazole with an appropriate alkyl or aryl halide.
Another key synthetic route begins with the preparation of benzo[d]oxazole-2-thiol, which is synthesized from 2-aminophenol, potassium hydroxide, and carbon disulfide.[3] This intermediate can then undergo further reactions to introduce the desired ether-linked side chains. The choice of synthetic route is critical as it dictates the types of functional groups that can be incorporated, directly influencing the resulting compound's bioactivity.
Anticancer Activity: Targeting Key Oncogenic Pathways
Benzoxazole ether derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), lung (A549), and liver (HepG2).[8][9][10] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways essential for tumor growth and survival.[7][11]
Mechanism of Action: VEGFR-2 Inhibition
A primary mechanism for the antitumor activity of many benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][12] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[7] By binding to the ATP-binding site of VEGFR-2, these compounds block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration.[13][14] Several novel benzoxazole-benzamide conjugates have been designed as potent VEGFR-2 inhibitors, showing excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines.[12]
Induction of Apoptosis
Beyond angiogenesis inhibition, certain benzoxazole derivatives induce apoptosis (programmed cell death) in cancer cells.[11][12] Mechanistic studies have shown that potent compounds can arrest the cell cycle, often at the G2/M phase, and trigger apoptosis.[12][15] This is frequently accompanied by the upregulation of pro-apoptotic proteins like BAX and caspase-9, and the downregulation of anti-apoptotic proteins such as Bcl-2.[12][15]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzoxazole ether derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
-
Ether Linkage: The presence and nature of the ether group (e.g., arylalkyl ether) are crucial for activity.[3]
-
Substituents on the Phenyl Ring:
-
Substituents on the Benzoxazole Core: A 5-chloro substituent has been noted for its role in the anticancer activity of some compound series.[11]
Quantitative Data on Anticancer Activity
The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole-Benzamide Conjugate (11b) | MCF-7 (Breast) | Potent, comparable to Sorafenib | [15] |
| Tri-methoxy substituted (6) | HCT-116 (Colorectal) | 24.5 | [3] |
| Di-methoxy substituted (4) | HCT-116 (Colorectal) | 39.9 | [3] |
| ortho-hydroxy substituted (26) | HCT-116 (Colorectal) | 35.6 | [3] |
| Reference Drug (5-Fluorouracil) | HCT-116 (Colorectal) | 29.2 | [3] |
Antimicrobial Activity: A Broad Spectrum of Efficacy
Benzoxazole ether derivatives also exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[3][16][17] Their efficacy makes them promising candidates for the development of new anti-infective agents, particularly in an era of increasing multidrug resistance.[1]
Antibacterial and Antifungal Spectrum
These compounds have demonstrated activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans and Aspergillus niger.[3][18]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial profile is also heavily influenced by the compound's chemical structure.
-
Electron-withdrawing groups (e.g., -Cl, -Br, -NO2) have been shown to improve antimicrobial activity against several bacterial and fungal strains.[3]
-
A thiophene substituent was found to enhance antibacterial activity against E. coli.[3]
-
An unsubstituted benzylidene hydrazide moiety improved antifungal activity against C. albicans.[3]
-
A 4-methoxyphenyl group was identified as being particularly potent against both Gram-positive and Gram-negative bacteria in one series of compounds.[16]
Quantitative Data on Antimicrobial Activity
Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound ID | Target Microbe | MIC (µM) | Reference |
| 10 | Bacillus subtilis | 1.14 x 10⁻³ | [3] |
| 24 | Escherichia coli | 1.40 x 10⁻³ | [3] |
| 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [3] |
| 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [3] |
| 1 | Candida albicans | 0.34 x 10⁻³ | [3] |
| Ofloxacin (Reference) | B. subtilis | 1.73 | [3] |
| Fluconazole (Reference) | C. albicans | 4.08 | [3] |
Key Experimental Protocols for Bioactivity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9]
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole ether derivatives in the appropriate cell culture medium. Add these dilutions to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The tube dilution or broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Causality: This method establishes the lowest concentration of a drug that can inhibit the visible growth of a microorganism after overnight incubation. It provides a quantitative measure of a compound's potency. A self-validating system is ensured by including a positive control (microbe + medium, to ensure growth), a negative control (medium only, to check for sterility), and a standard antibiotic control (e.g., Ofloxacin).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the benzoxazole ether derivative and create two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial or fungal suspension to each well containing the compound dilutions.
-
Controls: Include wells for a growth control (inoculum without compound) and a sterility control (broth only). A standard antibiotic is also run in parallel.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria (or longer for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
Benzoxazole ether derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their demonstrated efficacy against cancer and a broad spectrum of microbes provides a strong foundation for further drug development. The key to their success lies in the modularity of their synthesis, which allows for fine-tuning of their structure to optimize potency and selectivity.
Future research should focus on:
-
Target Deconvolution: Elucidating the specific molecular targets for compounds with promising phenotypic activity.
-
In Vivo Efficacy: Translating the potent in vitro results into animal models of cancer and infectious disease.
-
Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.
-
Combination Therapies: Investigating the synergistic effects of benzoxazole ether derivatives with existing anticancer and antimicrobial drugs.
By leveraging the insights from structure-activity relationships and mechanistic studies, the scientific community can continue to develop novel benzoxazole ether derivatives as next-generation therapeutics.
References
-
Maruthamuthu, M., Dileepan, A. G. B., Rajam, S., Stella, P. C. R., & Ranjith, R. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [Link]
-
Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C. C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 128-131. [Link]
-
Kakkar, S., Kumar, S., Narasimhan, B., Shah, S. A. A., & Lim, S. M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]
-
Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 128-131. [Link]
-
ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. ResearchGate. [Link]
-
Singh, S., & Kaur, M. (2020). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. Indo American Journal of Pharmaceutical Sciences, 7(8), 654-663. [Link]
-
Srinivas, K., & Kumar, B. S. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1640-1647. [Link]
-
Özkay, Y., et al. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 209, 112979. [Link]
-
Kakkar, S., Kumar, S., Narasimhan, B., & Shah, S. A. A. (2018). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(5), 104703. [Link]
-
Yadav, D., & Singh, A. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 26-34. [Link]
-
Komirishetti, D., et al. (2018). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 4(1), 1-10. [Link]
-
Sharma, V., & Kumar, P. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 2-25. [Link]
-
Abdel-Gawad, H., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1663. [Link]
-
Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]
-
Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]
-
Kamal, A., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]
-
Alheety, N. F. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 773-782. [Link]
-
Yu, X., et al. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 11(52), 32967-32981. [Link]
-
Kakkar, S., et al. (2018). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Temiz-Arpaci, Ö., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129883. [Link]
-
Kakkar, S., et al. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8021. [Link]
-
Abdelgawad, M. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. [Link]
-
Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
-
Elkady, H., et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
Sources
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijmpr.in [ijmpr.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. ijpbs.com [ijpbs.com]
- 17. researchgate.net [researchgate.net]
- 18. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Literature review on benzoxazole-based heterocyclic building blocks
Strategies for Synthesis, Functionalization, and Therapeutic Application
Executive Summary
The benzoxazole scaffold—a benzene ring fused to an oxazole ring at the 4,5-positions—represents a "privileged structure" in medicinal chemistry.[1][2] Its significance lies in its ability to serve as a bioisostere for the indole ring (found in tryptophan and auxin) and the purine bases (adenine and guanine). This structural mimicry allows benzoxazole derivatives to intercalate with DNA, inhibit kinases, and stabilize protein tetramers with high affinity.
This guide provides a technical roadmap for researchers designing benzoxazole libraries. It moves beyond basic synthesis to cover industrial-grade protocols, self-validating workflows, and structure-activity relationship (SAR) logic derived from FDA-approved therapeutics like Tafamidis .
Part 1: Structural Significance & Pharmacophore Analysis
The benzoxazole core (
Bioisosterism and Binding Logic
-
Purine Mimicry: The N3 and O1 atoms roughly map to the N1 and N9/C6 positions of purines, allowing benzoxazoles to bind ATP-binding pockets in kinases (e.g., VEGFR-2 inhibitors).
-
Amyloid Stabilization: In transthyretin (TTR) amyloidosis, the benzoxazole ring occupies the hydrophobic halogen-binding pockets of the TTR tetramer, acting as a molecular "staple."
Diagram 1: Synthetic Retrosynthesis & Logic
The following diagram outlines the logical disconnection approaches for accessing the benzoxazole core.
Caption: Retrosynthetic analysis showing the three primary disconnections. Route A and B are the most scalable for library generation.
Part 2: Validated Synthetic Protocols
To ensure reproducibility, we present two complementary protocols: one for bulk scale-up (The "Workhorse") and one for diverse library generation (The "Precision Tool").
Protocol A: Polyphosphoric Acid (PPA) Cyclodehydration
Context: This is the industrial standard for synthesizing 2-aryl/alkyl benzoxazoles from carboxylic acids. It is robust but requires harsh conditions. Mechanism: Acid-catalyzed esterification/amidation followed by cyclodehydration.
Materials:
-
2-Aminophenol (1.0 equiv)[1]
-
Carboxylic Acid derivative (1.0 equiv)[1]
-
Polyphosphoric Acid (PPA) (approx. 10-15 g per 1 g of reactant)
Step-by-Step Workflow:
-
Mixing: In a round-bottom flask, mix 2-aminophenol and the carboxylic acid.
-
Solvation: Add PPA. Stir manually with a glass rod to ensure the solids are coated (PPA is extremely viscous).
-
Heating: Heat the mixture to 180–200 °C in an oil bath for 3–4 hours.
-
Causality: High temperature is required to drive the dehydration step and close the oxazole ring.
-
-
Self-Validation (The Quench):
-
Cool the reaction to ~80 °C (do not let it solidify completely).
-
Pour the syrup slowly into a beaker of crushed ice with vigorous stirring.
-
Validation Signal: A solid precipitate must form immediately upon contact with ice water. If oil forms, the product is likely impure or the reaction is incomplete.
-
-
Purification: Neutralize the slurry with 10% NaHCO₃. Filter the solid, wash with water, and recrystallize from ethanol.
Protocol B: Oxidative Cyclization (One-Pot)
Context: Ideal for generating libraries using aldehydes. Milder conditions than PPA. Mechanism: Formation of a Schiff base (imine) followed by oxidative ring closure.[3]
Materials:
-
2-Aminophenol (1.0 equiv)[1]
-
Aromatic Aldehyde (1.0 equiv)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or MnO₂.
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane.
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-aminophenol and aldehyde in dry solvent. Stir at room temperature for 1 hour.
-
Validation: TLC should show the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.
-
-
Cyclization: Add the oxidant (DDQ) portion-wise (exothermic). Stir for 2–4 hours.
-
Workup: Filter the mixture to remove the reduced oxidant (DDQ-H₂). Wash the filtrate with saturated NaHCO₃ to remove acidic byproducts.
-
Isolation: Evaporate solvent. Purification via flash column chromatography (Hexane:EtOAc).
Part 3: Medicinal Chemistry & Case Study (Tafamidis)
The most prominent application of the benzoxazole scaffold in modern medicine is Tafamidis (Vyndaqel), a drug used to treat Transthyretin (TTR) Amyloidosis.
Mechanism of Action: Kinetic Stabilization
TTR is a homotetramer that transports thyroxine.[4][5][6] In amyloidosis, this tetramer dissociates into monomers, which misfold and aggregate.[5][6][7] Tafamidis binds to the two thyroxine-binding sites at the dimer-dimer interface, kinetically stabilizing the tetramer and preventing dissociation.[8]
Diagram 2: Tafamidis Mechanism of Action
Caption: Tafamidis binds to the TTR tetramer, raising the activation energy for dissociation and preventing the formation of toxic amyloid fibrils.
Structure-Activity Relationship (SAR) Data
The following table summarizes general SAR trends for benzoxazole derivatives in anticancer and antimicrobial applications, synthesized from recent literature reviews.
| Position | Substituent (R) | Effect on Activity | Application Context |
| C2 (Aryl) | 3,5-dichloro (as in Tafamidis) | High affinity for hydrophobic pockets | TTR Stabilization |
| C2 (Aryl) | 4-Nitro / 5-Nitro | Increased antimicrobial potency | Antibacterial (S. aureus) |
| C5 | Electron-Withdrawing (NO₂, Cl) | Enhanced cytotoxicity | Anticancer (MCF-7 lines) |
| C5 | Amine / Amide | Improved solubility & H-bonding | Kinase Inhibition |
| C2 | Pyridyl / Thiophene | Bioisosteric replacement | Broad-spectrum activity |
Key Insight: For anticancer activity, electron-withdrawing groups at C5 combined with a bulky, lipophilic group at C2 often yield the highest potency (IC50 < 10 µM).
Part 4: Future Outlook & Emerging Applications
-
PROTACs (Proteolysis Targeting Chimeras): Benzoxazoles are being explored as warheads for recruiting specific kinases in PROTAC design due to their small footprint and high binding affinity.
-
ESIPT Fluorophores: 2-(2'-Hydroxyphenyl)benzoxazoles exhibit Excited-State Intramolecular Proton Transfer (ESIPT). They are used as fluorescent probes for sensing Zinc ions (
) in biological systems, leveraging the N3 nitrogen for chelation.
References
-
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Source: National Institutes of Health (PMC). URL:[Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Source: Global Research Online.[9] URL:[Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. Source: Taylor & Francis Online. URL:[Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Source: PubMed Central. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Synthesis of 2-(1,3-Benzoxazol-4-yloxy)ethanol from 2-amino-3-methoxyphenol
This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 2-(1,3-Benzoxazol-4-yloxy)ethanol starting from 2-amino-3-methoxyphenol .
The protocol is designed for researchers requiring high-purity intermediates for medicinal chemistry applications (e.g., kinase inhibitors, receptor antagonists). It prioritizes regiochemical fidelity and scalable methodology.[1]
Executive Summary
-
Starting Material: 2-amino-3-methoxyphenol (CAS: 40925-69-7)[1][2][3][4]
-
Core Strategy: The 1,2,3-substitution pattern of the starting material is leveraged to fix the regiochemistry of the benzoxazole ring. The 3-methoxy group becomes the 4-position substituent on the fused ring system.[1][2][3] Subsequent demethylation and O-alkylation yield the target.[1][3]
-
Key Challenges: Preventing N-alkylation during the final step and ensuring complete demethylation without ring degradation.
Part 1: Retrosynthetic Analysis & Pathway Design
The synthesis is disconnected into three logical stages. The regiochemistry is established in the first step by the structure of the starting phenol.
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.
Part 2: Detailed Experimental Protocols
Step 1: Cyclization to 4-Methoxy-1,3-benzoxazole
Objective: Construct the benzoxazole core.[1][2][3] Rationale: Triethyl orthoformate (TEOF) is selected over formic acid to drive the reaction via ethanol removal, avoiding harsh acidic conditions that might affect the methoxy group or cause tarring.
-
Reagents:
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2-amino-3-methoxyphenol (e.g., 10 mmol, 1.39 g) in anhydrous Toluene (50 mL).
-
Addition: Add Triethyl orthoformate (30 mmol, 5.0 mL) and p-TsOH (0.5 mmol, 95 mg).
-
Reaction: Heat the mixture to reflux (110 °C) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect 85–95% of a pale yellow oil or low-melting solid.[1]
Step 2: Demethylation to 4-Hydroxy-1,3-benzoxazole
Objective: Expose the phenolic hydroxyl group at the 4-position.[1][2][3] Rationale: Boron tribromide (BBr₃) is the gold standard for cleaving aryl methyl ethers under mild thermal conditions, preventing side reactions common with high-temperature acid hydrolysis (e.g., HBr/AcOH).
-
Reagents:
Protocol:
-
Safety: Perform in a fume hood. BBr₃ reacts violently with moisture.[1]
-
Setup: Place 4-methoxy-1,3-benzoxazole (e.g., 9 mmol) in a dry flask under Nitrogen/Argon atmosphere. Dissolve in anhydrous DCM (40 mL).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Addition: Add BBr₃ solution dropwise over 20 minutes. Maintain temperature below -70 °C.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir overnight (12–16 h).
-
Quench: Cool back to 0 °C. Carefully quench by dropwise addition of Methanol (exothermic!).
-
Workup: Concentrate the mixture. Redissolve in EtOAc and wash with water.[1] The product is amphoteric; adjust aqueous layer pH to ~6-7 to ensure maximum extraction into organic phase.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).
-
Yield: Expect 75–85%. Product is a white to tan solid.[1]
Step 3: O-Alkylation to this compound
Objective: Attach the hydroxyethyl chain. Rationale: Potassium carbonate in DMF provides a mild basic environment sufficient to deprotonate the phenol (pKa ~10) but not the aliphatic alcohol product, preventing over-alkylation. 2-Bromoethanol is used as the electrophile.
-
Reagents:
Protocol:
-
Setup: Dissolve 4-hydroxy-1,3-benzoxazole (e.g., 5 mmol) in anhydrous DMF (15 mL).
-
Base Activation: Add K₂CO₃ (10 mmol) and stir at room temperature for 30 minutes to form the phenolate.
-
Alkylation: Add 2-Bromoethanol (6 mmol).
-
Heating: Heat the mixture to 80 °C for 6–8 hours.
-
Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with EtOAc (3 x 30 mL).
-
Washing: Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1][5]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Yield: Expect 60–75%.
Part 3: Quality Control & Validation
The following analytical data confirms the successful synthesis of the target.
| Intermediate / Product | Key ¹H NMR Signals (CDCl₃/DMSO-d₆) | Diagnostic Feature |
| 4-Methoxy-1,3-benzoxazole | δ 8.60 (s, 1H, C2-H), δ 4.05 (s, 3H, OMe) | Sharp singlet at ~8.6 ppm confirms benzoxazole ring closure.[1][2][3] |
| 4-Hydroxy-1,3-benzoxazole | δ 10.2 (br s, 1H, OH), δ 8.65 (s, 1H, C2-H) | Disappearance of OMe singlet; appearance of exchangeable OH.[2][3] |
| Target Molecule | δ 8.70 (s, 1H), δ 4.25 (t, 2H, -OCH₂-), δ 3.90 (t, 2H, -CH₂OH) | Triplet splitting pattern of the ethyl chain confirms O-alkylation.[3] |
Process Safety (Critical):
-
BBr₃ Hazard: Boron tribromide releases HBr gas upon contact with moisture.[1] Use a scrubbing trap containing NaOH solution during the reaction and quenching.
-
Vesicant: 2-Bromoethanol is toxic and a potential vesicant.[1][2][3] Handle with double gloves.[1]
References
-
Benzoxazole Synthesis (General): Organic Chemistry Portal. "Synthesis of Benzoxazoles". Available at: [Link][2][3]
-
Demethylation Protocol: National Institutes of Health (NIH). "Genomic insight into O-demethylation...". Available at: [Link] (Provides context on enzymatic vs chemical demethylation logic).
-
Alkylation Methodology: Royal Society of Chemistry. "Copper-catalysed regioselective S-alkylation...". Available at: [Link] (Analogous alkylation conditions for heteroatom-substituted aromatics).
Sources
- 1. prepchem.com [prepchem.com]
- 2. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 40925-69-7 | 2-Amino-3-methoxyphenol - Capot Chemical [capotchem.com]
- 5. US2385282A - 2-nitro-3-methoxy-phenol and process of making same - Google Patents [patents.google.com]
Procedure for coupling 2-(1,3-Benzoxazol-4-yloxy)ethanol with carboxylic acids
Application Notes & Protocols
Topic: Procedure for Coupling 2-(1,3-Benzoxazol-4-yloxy)ethanol with Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Esterification of Benzoxazole Scaffolds
The benzoxazole motif is a privileged heterocyclic structure, forming the core of numerous compounds with significant pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2] The functionalization of these scaffolds is a critical aspect of medicinal chemistry, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn influences a compound's pharmacokinetic and pharmacodynamic profile.
The esterification of alcohols, such as this compound, represents a fundamental and powerful strategy for introducing molecular diversity and developing prodrugs. This application note provides a comprehensive guide to a robust and widely applicable method for coupling this specific alcohol with a variety of carboxylic acids: the carbodiimide-mediated Steglich esterification. This method is renowned for its mild reaction conditions, broad substrate scope, and compatibility with sensitive functional groups, making it an invaluable tool in modern synthetic chemistry.[3][4]
The Chemistry: Mechanism of Carbodiimide-Mediated Esterification
The Steglich esterification is a highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate a carboxylic acid.[3] The reaction is typically catalyzed by a nucleophilic agent, most commonly 4-(dimethylamino)pyridine (DMAP), which significantly accelerates the rate of ester formation, particularly with sterically hindered or less reactive alcohols.[5][6]
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate. This key step converts the hydroxyl group of the carboxylic acid into an excellent leaving group.[7][8]
-
Formation of the Acyl-Transfer Agent: The highly nucleophilic DMAP attacks the carbonyl carbon of the O-acylisourea intermediate.[5][9] This forms a new, even more reactive intermediate, an N-acylpyridinium salt. This species is highly susceptible to nucleophilic attack and is less prone to the side reactions that can affect the O-acylisourea, such as rearrangement to a stable N-acylurea.[8][9]
-
Nucleophilic Attack by the Alcohol: The this compound attacks the activated N-acylpyridinium salt.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester product, releasing the urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, which is water-soluble) and regenerating the DMAP catalyst.[5]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of Steglich esterification.
Experimental Protocol: A Step-by-Step Guide
This protocol details the coupling of this compound with a generic carboxylic acid using EDC as the coupling agent due to its water-soluble byproduct, which simplifies purification.[10]
Materials and Equipment
| Reagent/Material | Grade | Notes |
| This compound | >98% Purity | Must be dry. |
| Carboxylic Acid (R-COOH) | >98% Purity | Must be dry. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis Grade | Store under inert gas, protected from moisture. |
| 4-(Dimethylamino)pyridine (DMAP) | Synthesis Grade | Highly toxic. Handle with extreme care.[6] |
| Dichloromethane (DCM), Anhydrous | ACS Grade, DriSolv | Other anhydrous solvents like THF or ACN can be used.[11] |
| Hydrochloric Acid (HCl) | 1 M Aqueous | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | For workup. |
| Brine (Saturated NaCl) | Saturated Aqueous | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
| Standard Glassware | - | Round-bottom flasks, separatory funnel, etc. |
| Magnetic Stirrer & Stir Bars | - | - |
| Ice Bath | - | - |
| Rotary Evaporator | - | For solvent removal. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring. |
Reaction Workflow
Caption: General experimental workflow for the coupling reaction.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and DMAP (0.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the alcohol. Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
EDC Addition: Add EDC (1.5 equivalents) to the cold, stirred solution in small portions over 5 minutes. A slight exotherm may be observed.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting alcohol spot is no longer visible.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove DMAP and excess EDC, saturated NaHCO₃ solution (2 x volume) to remove unreacted carboxylic acid, and finally with brine (1 x volume).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of moisture in reagents or solvent. 2. Inactive/degraded EDC. 3. Insufficient reaction time. | 1. Ensure all glassware is flame-dried, use anhydrous solvents, and dry reagents thoroughly. 2. Use a fresh bottle of EDC or test its activity on a simpler system. 3. Allow the reaction to run for a longer period (up to 48 hours), monitoring by TLC. |
| Formation of N-Acylurea Byproduct | 1. The O-acylisourea intermediate rearranged before reacting.[8] 2. Insufficient DMAP catalysis. | 1. This is more common with DCC. Using EDC often mitigates this. Ensure the alcohol is added promptly after the activation step. 2. Confirm that a catalytic amount (5-10 mol%) of DMAP was included. For very hindered substrates, stoichiometric DMAP may be required.[5] |
| Incomplete Reaction | 1. Sterically hindered carboxylic acid or alcohol. 2. Insufficient equivalents of coupling agent. | 1. Increase reaction temperature to 40 °C. Consider using a more potent coupling agent like HATU or COMU, though this changes the protocol. 2. Ensure at least 1.2-1.5 equivalents of EDC were used relative to the limiting reagent. |
| Difficulty in Purification | 1. Byproducts co-eluting with the product. 2. If using DCC, incomplete removal of DCU. | 1. Optimize the chromatography solvent system. A shallow gradient can improve separation. 2. If DCC must be used, cool the reaction mixture to 0 °C or below for an extended period before filtration to maximize DCU precipitation. Wash the filter cake with cold solvent.[10] |
Safety Precautions
-
Carbodiimides (EDC, DCC): These are potent allergens and moisture-sensitive. DCC is a strong skin sensitizer. Always handle in a fume hood with appropriate gloves and eye protection.[13]
-
4-(Dimethylamino)pyridine (DMAP): DMAP is highly toxic and can be readily absorbed through the skin.[6] Exercise extreme caution; use double gloves and handle only in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Always work in a well-ventilated fume hood.
-
General: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, at all times.
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
- MilliporeSigma. (2026, February 14).
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
MDPI. (2023, March 27). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Retrieved from [Link]
-
Journal of the American Chemical Society. (2007, November 6). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (2011, July 8). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Retrieved from [Link]
-
RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
Springer Nature. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
SciSpace. (2013, June 26). Synthesis and Identification of some Benzoxazole Derivatives via Mannich Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
ACS Publications. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
ResearchGate. (2014, January 20). Steglich Esterification?. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. interchim.fr [interchim.fr]
Application Note: Microwave-Assisted Synthesis of Benzoxazole Ethers
Executive Summary
This guide details the protocol for synthesizing 2-alkoxy and 2-aryloxybenzoxazoles via Microwave-Assisted Organic Synthesis (MAOS). Unlike traditional thermal heating, which often requires prolonged reflux times (8–12 hours) and harsh solvents to effect Nucleophilic Aromatic Substitution (
Target Audience: Medicinal Chemists, Process Development Scientists.
Key Application: Synthesis of PPAR
Part 1: Mechanistic Grounding & Rationale
The Challenge of the Benzoxazole Ether Linkage
The formation of a C-O ether bond at the C2 position of the benzoxazole ring typically proceeds via
-
Thermal Barrier: The benzoxazole ring is electron-rich (due to the oxygen and nitrogen lone pairs), which can deactivate the C2 position toward nucleophilic attack compared to more electron-deficient heterocycles like pyridine.
-
The Microwave Solution: The rate-determining step in
is the formation of the Meisenheimer-like transition state. This transition state is highly polar. Microwave irradiation stabilizes this polar species through specific microwave effects (dipolar polarization), significantly lowering the activation energy ( ).
Dielectric Heating vs. Convective Heating
-
Convective (Oil Bath): Heat transfers from vessel wall
solvent reactants. This creates thermal gradients and "wall effects" that can degrade sensitive ether linkages. -
Microwave (Dielectric): Energy is coupled directly to the molecular dipoles of the solvent (e.g., DMF, Water) and the polar reactants. This results in inverted thermal gradients (internal temperature > wall temperature), promoting rapid, uniform reaction kinetics.
Part 2: Experimental Protocols
Protocol A: High-Throughput Synthesis (DMF-Mediated)
Best for: Library generation, unreactive phenols, and sterically hindered alcohols.
Reagents:
-
Substrate: 2-Chlorobenzoxazole (1.0 equiv)
-
Nucleophile: Substituted Phenol or Primary Alcohol (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) [High
value of 0.161 for efficient coupling]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve the substituted phenol (1.1 mmol) in DMF (3 mL).
-
Activation: Add
(2.0 mmol) and stir at room temperature for 2 minutes to facilitate phenoxide formation. -
Addition: Add 2-Chlorobenzoxazole (1.0 mmol) to the mixture. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic Power (maintain set temperature).
-
Temp: 140°C.[2]
-
Hold Time: 10–15 minutes.
-
Stirring: High.
-
Pressure Limit: 250 psi (safety cutoff).
-
-
Workup: Pour the reaction mixture into ice-cold water (20 mL). The benzoxazole ether usually precipitates. Filter the solid, wash with water, and recrystallize from ethanol. If oil forms, extract with Ethyl Acetate (
mL).
Protocol B: Green Chemistry (Aqueous Media)
Best for: Scalable process chemistry, environmental compliance, and highly acidic phenols.
Reagents:
-
Substrate: 2-Chlorobenzoxazole (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.0 equiv)
-
Base: NaOH (1.0 equiv) or
-
Solvent: Water (Distilled)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%) - Phase Transfer Catalyst
Methodology:
-
Mix: Combine phenol, base, and water in the MW vial. Stir until dissolved (forming the sodium phenoxide salt in situ).
-
Add: Introduce 2-Chlorobenzoxazole and TBAB.
-
Irradiation:
-
Temp: 100°C (Reflux conditions under pressure).
-
Time: 5–8 minutes.
-
Note: Water has a high dielectric constant (
) but its loss tangent decreases with temperature. However, at 100°C–120°C in a sealed vessel, it remains an excellent medium for superheated organic transformations.
-
-
Workup: Cool to RT. The product will be a solid precipitate due to insolubility in the aqueous phase (hydrophobic effect drives the reaction). Filter and dry.
Part 3: Optimization & Troubleshooting
Solvent Selection Guide
The choice of solvent dictates the efficiency of microwave energy transfer.
| Solvent | Loss Tangent ( | Heating Efficiency | Recommended Use |
| Ethylene Glycol | 1.350 | Ultra-High | High-temp reactions (>200°C); difficult workup. |
| Ethanol | 0.941 | High | Good for solubility; pressure builds up quickly. |
| DMF | 0.161 | Medium-High | Standard Choice. High boiling point, good solubility. |
| Water | 0.123 | Medium | Green Choice. Excellent for phase-transfer catalysis. |
| Toluene | 0.040 | Low | Poor MW absorber. Requires a "doping" agent (ionic liquid). |
Troubleshooting Matrix
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: 2-Chlorobenzoxazole hydrolysis.
-
Fix: Ensure reagents are dry. If using Protocol B (Water), increase the excess of the nucleophile to 1.5 equiv.
-
-
Issue: Pressure spikes/Vessel venting.
-
Cause: Decomposition of carbonate base releasing
. -
Fix: Pre-stir the base and phenol for 10 mins open to air before sealing and irradiating.
-
-
Issue: Product is an oil/sticky gum.
-
Fix: Triturate with cold hexanes or diethyl ether to induce crystallization.
-
Part 4: Visualization
Mechanistic Pathway ( )
The following diagram illustrates the transition state stabilization provided by microwave irradiation.
Experimental Workflow
A logical flow for the "Green" synthesis route.
References
-
Review of Microwave-Assisted Benzoxazole Synthesis: Ozalp, L. et al. (2020).[3][4][5][6] Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry.
-
Green Chemistry Approaches (Aqueous Media): Sonawane, N. B. et al. (2023).[7][8] Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles. Polycyclic Aromatic Compounds.
-
Solvent-Free & Catalyst Protocols: Duc, D. X. (2023).[2][7][8][9] Microwave-Assisted, [Bmim]PF6-Catalyzed Synthesis of Benzoxazoles Under Solvent-free Conditions. Current Organocatalysis.
-
General MAOS Principles (Dielectric Heating): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Microwave-Assisted Synthesis of Benzoxazole Derivatives | AVESİS [avesis.erdogan.edu.tr]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Troubleshooting cyclization failures in benzoxazole derivative synthesis
Welcome to the Technical Support Center for benzoxazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome experimental hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Cyclization Failures
This section addresses the most common and frustrating issues encountered during the synthesis of benzoxazole derivatives. Each problem is presented in a question-and-answer format, providing not just solutions, but also the underlying scientific reasoning to empower your experimental design.
Problem 1: Low to No Yield of the Desired Benzoxazole
Question: My reaction is showing a very low yield, or in the worst case, no product at all. What are the primary factors I should investigate?
Answer: This is a frequent challenge in benzoxazole synthesis, and a systematic approach is key to diagnosing the issue.[1][2] The problem can often be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or the catalyst's efficacy.
-
Purity of Starting Materials: The purity of your 2-aminophenol and its coupling partner (e.g., carboxylic acid, aldehyde) is paramount.[3][4][5] 2-aminophenols are particularly notorious for their susceptibility to air oxidation, which leads to the formation of colored impurities that can significantly hinder the reaction.[1][3]
-
Recommendation: Always start with the highest purity reagents available. If you suspect the purity of your 2-aminophenol, it is highly advisable to purify it by recrystallization before use.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent in-situ oxidation.[3][4]
-
-
Suboptimal Reaction Conditions: The delicate balance of temperature, solvent, and reaction time is crucial for successful cyclization.[1]
-
Temperature: The reaction may not have sufficient energy to overcome the activation barrier for cyclization. Some modern, highly efficient catalytic systems can operate at room temperature, but many traditional methods require elevated temperatures, sometimes as high as 130-150°C.[4][6] Conversely, excessively high temperatures can lead to the decomposition of your starting materials or product, or promote polymerization side reactions.[1][5]
-
Solvent: The solvent plays a critical role in solubility and catalyst activity. While ethanol and DMF are common choices, some reactions perform optimally under solvent-free conditions.[4][7] If you are experiencing low yields, consider screening different solvents.
-
-
Catalyst Inactivity: The choice and activity of your catalyst are often the linchpin of a successful synthesis.
-
Recommendation: If you are using a catalyst, ensure it is fresh and has been stored under the appropriate conditions. For reusable catalysts, deactivation over time is a possibility.[3] Consider trying a fresh batch or a different type of catalyst altogether. A wide array of catalysts, from Brønsted and Lewis acids to metal-based and nanocatalysts, have been successfully employed in benzoxazole synthesis.[3][4]
-
Problem 2: Stalled Reaction - Incomplete Conversion
Question: My reaction starts, but it seems to stall and never goes to completion, leaving a significant amount of starting material. What can I do to drive the reaction forward?
Answer: A stalled reaction is a clear indicator that the conditions are no longer favorable for the reaction to proceed. Here are several factors to consider:
-
Insufficient Temperature: As with low yield issues, the reaction temperature might be too low. A gradual increase in temperature while monitoring the reaction by TLC or GC can often restart a stalled reaction.[3]
-
Catalyst Deactivation: The catalyst may have lost its activity during the reaction. Adding a fresh portion of the catalyst can sometimes be enough to push the reaction to completion.[3]
-
Formation of a Stable Intermediate: In the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, the initial condensation product is a Schiff base.[5] This intermediate can be quite stable and may not readily cyclize under the initial reaction conditions.[7]
Problem 3: Significant Side Product Formation
Question: My TLC plate shows multiple spots, and isolating the desired benzoxazole is a nightmare. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products not only reduces your yield but also significantly complicates the purification process. Here are some of the usual suspects and how to deal with them:
-
Dimerization/Polymerization of 2-Aminophenol: At high temperatures or under strongly acidic or basic conditions, 2-aminophenol can self-condense or polymerize.[3][4]
-
Incomplete Cyclization (Stable Schiff Base): As mentioned earlier, the Schiff base intermediate can be a major component of your crude product if the cyclization is not efficient.[4][5]
-
N-Acylation without Cyclization: When using carboxylic acids or acyl chlorides, it's possible for the amine group of the 2-aminophenol to be acylated, but the subsequent intramolecular cyclization to form the oxazole ring fails to occur.[3][4]
-
Solution: This often comes down to the choice of catalyst and reaction conditions. A stronger acid or higher temperature might be required to favor the final ring-closing step.
-
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions that arise during the synthesis of benzoxazole derivatives.
Q1: What is the general mechanism for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde?
A1: The reaction typically proceeds in two main steps. First, the amino group of the 2-aminophenol undergoes a condensation reaction with the aldehyde to form a Schiff base intermediate. This is followed by an oxidative cyclization, where the hydroxyl group attacks the imine carbon, and subsequent aromatization (often through the loss of a hydride) to form the stable benzoxazole ring.
Caption: General reaction mechanism for benzoxazole synthesis.
Q2: My 2-aminophenol starting material has turned dark. Can I still use it?
A2: It is highly recommended that you do not use darkened 2-aminophenol without purification. The dark color is a sign of oxidation, and the impurities formed can significantly interfere with your reaction, leading to lower yields and a more complex purification process.[1] Purifying the 2-aminophenol by recrystallization is the best course of action.[1]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of your reaction.[7] It allows you to visualize the consumption of your starting materials and the formation of your product and any side products. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are some common catalysts used for benzoxazole synthesis, and how do I choose the right one?
A4: A wide variety of catalysts can be used, and the optimal choice depends on your specific substrates and desired reaction conditions.[3]
-
Brønsted/Lewis Acids: Traditional choices include polyphosphoric acid (PPA) and methanesulfonic acid.[4]
-
Metal Catalysts: Copper, palladium, and zinc-based catalysts are widely used.[4][8]
-
Nanocatalysts and Ionic Liquids: These represent more modern and often "greener" alternatives, offering advantages like reusability and milder reaction conditions.[4][6]
The choice of catalyst can be guided by literature precedents for similar substrates. If you are working with electron-deficient substrates, a stronger acid or more active catalyst may be required.[3]
Q5: I am struggling with the purification of my final product. Any tips?
A5: Purification of benzoxazole derivatives can indeed be challenging.
-
Recrystallization: This is often the most effective method for purifying solid products.[5] Experiment with different solvent systems to find the one that gives you the best crystal quality. A mixed solvent system, such as acetone/acetonitrile, has been reported to be effective.[9]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the go-to method.[7]
-
Trituration: If your product is an amorphous solid that is difficult to recrystallize, triturating (washing) it with a solvent in which the impurities are soluble but your product is not (e.g., cold diethyl ether or hexane) can be a simple and effective purification step.[4]
-
Acid-Base Extraction: While the benzoxazole nitrogen is only weakly basic, an acid-base workup can sometimes be used to remove acidic or basic impurities.[4]
Experimental Protocols & Data
Generalized Experimental Protocol for Benzoxazole Synthesis
This protocol is a generalized procedure and will likely require optimization for your specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-aminophenol (1.0 mmol), the carboxylic acid or aldehyde (1.0 mmol), and the chosen solvent.
-
Catalyst Addition: Add the catalyst (e.g., 1-5 mol% for metal catalysts, or as a larger quantity for acid catalysts like PPA).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the solvent and catalyst used. A typical work-up may involve quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like MgSO₄.
-
Purification: Concentrate the crude product under reduced pressure and purify by either recrystallization or column chromatography.
Comparative Table of Catalytic Systems
The following table summarizes various catalytic systems that have been employed for the synthesis of 2-substituted benzoxazoles, providing a starting point for selecting your reaction conditions.
| Catalyst System | Precursors | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | Solvent-free | 130 | 5-6 hours | High | [4] |
| Methanesulfonic Acid | 2-Aminophenol, Carboxylic Acid | Dioxane | 100-120 | - | Excellent | [1][10] |
| Polyphosphoric Acid (PPA) | 2-Aminophenol, Carboxylic Acid | PPA | 150 | - | Good | [11] |
| ZnS Nanoparticles | 2-Aminophenol, Aldehyde | Ethanol | 70 | - | - | [7] |
| Samarium Triflate | 2-Aminophenol, Aldehyde | Aqueous Medium | Mild | - | Good | [12] |
| PEG-SO₃H | 2-Aminophenol, Benzoic Acid | Dioxane:Chloroform | 60-65 | 5-6 hours | Good | [13] |
Note: Yields are often substrate-dependent. This table is for comparative purposes.
Troubleshooting Workflow
The following diagram provides a logical decision-making workflow for troubleshooting common issues in benzoxazole synthesis.
Caption: A decision-making workflow for troubleshooting benzoxazole synthesis.
References
- Current time information in Stuttgart, DE. (n.d.). Google.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). Benchchem.
- Optimizing reaction conditions for one-pot benzoxazole synthesis. (2025). Benchchem.
- Optimizing reaction conditions for the synthesis of benzoxazole deriv
- Technical Support Center: Synthesis of Substituted Benzoxazoles. (2025). Benchchem.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
- How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? (2015).
- Optimization of catalyst for the arylation of benzoxazole a. (n.d.).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- 2-aminobenzoxazole process. (n.d.).
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019).
- Facile and efficient synthesis of benzoxazole derivatives using novel c
- Process for the purification of substituted benzoxazole compounds. (n.d.).
- Synthesis and Characterization of Novel Benzoxazole Schiff Base Deriv
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Various pathways for the synthesis of benzoxazole using 2-aminophenol... (n.d.).
- Synthesis of some benzoxazole deriv
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. connectsci.au [connectsci.au]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
Optimizing solubility of benzoxazole compounds in aqueous buffers
Current Status: Operational Ticket Topic: Aqueous Solubility & Assay Compatibility for Benzoxazole Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Introduction: The Benzoxazole Paradox
Welcome to the technical support center. If you are here, you are likely facing the "Benzoxazole Paradox": a scaffold that is pharmacologically privileged (potent antimicrobial, anticancer, and kinase inhibitory activity) but physicochemically stubborn.
The core benzoxazole ring is a planar, bicyclic system. While it contains a nitrogen atom, it is a very weak base (pKa of parent benzoxazole
This guide provides a modular troubleshooting workflow to transition your compound from a DMSO stock to a stable biological assay buffer.
Module 1: Diagnostic Triage & Pre-formulation
Before attempting to dissolve your compound, you must characterize its ionization state. Blindly adjusting pH is the most common error with this scaffold.
The pKa Decision Matrix
-
Scenario A: Core Benzoxazole / Neutral Derivatives
-
Properties: No additional amino or carboxyl groups.
-
Behavior: Neutral at pH 7.4.
-
Strategy:Cosolvents & Complexation (Modules 2 & 3). adjusting pH to 4.0 or 9.0 will likely have zero effect on solubility because the core pKa is too low to protonate.
-
-
Scenario B: Basic Derivatives (e.g., 2-aminobenzoxazole)
-
Properties: Exocyclic amine raises pKa (typically 4.0 - 6.0).
-
Behavior: Partially ionized at pH 7.4; fully ionized at pH < 4.
-
Strategy:Salt Formation (Mesylate/HCl) or acidic buffers (if assay tolerates).
-
-
Scenario C: Acidic Derivatives (e.g., Phenolic -OH)
-
Properties: pKa ~9-10.
-
Strategy:Basic Buffers (Tris/Glycine pH > 8) if assay tolerates.
-
Visualization: Solubility Strategy Workflow
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the specific benzoxazole derivative's physicochemical properties.
Module 2: The Cosolvent Protocol (DMSO Management)
The most frequent support ticket we receive is: "My compound precipitated immediately upon adding the DMSO stock to the media."
This is caused by "Solvent Shock" —a local supersaturation event where the compound crashes out before it can disperse.
Standard Tolerance Limits
| Assay Type | Max DMSO (v/v) | Notes |
| Cell-Based (Fragile) | < 0.1% | Primary neurons, stem cells. |
| Cell-Based (Robust) | 0.1% - 0.5% | HeLa, HEK293, CHO. |
| Enzymatic/Biochemical | 1.0% - 5.0% | Verify enzyme tolerance first. |
| In Vivo (IP/IV) | 5% - 10% | Often requires PEG400 co-solvent. |
The "Intermediate Dilution" Protocol
Do not pipette 100% DMSO stock directly into 100% aqueous buffer. Use this stepping method to maintain kinetic solubility.
-
Prepare Stock: 10 mM Benzoxazole in 100% anhydrous DMSO.
-
Create Intermediate (10x): Dilute the stock 1:10 into a compatible organic/aqueous mix (e.g., 50% DMSO / 50% PEG400 or Ethanol).
-
Why? This lowers the hydrophobicity gradient.
-
-
Final Dilution: Slowly add the Intermediate to your assay buffer under rapid vortexing.
Module 3: Advanced Solubilization (Cyclodextrins)
When cosolvents fail or DMSO toxicity is unacceptable, Hydroxypropyl-
Protocol: HP- -CD Complexation
Goal: Create a stable 1 mM aqueous stock without organic solvents.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. Stir until clear. -
Add Compound: Add excess benzoxazole powder to the vehicle.
-
Equilibration:
-
Method A (Standard): Shake at 25°C for 24–48 hours. Filter (0.45 µm) to remove undissolved solid.
-
Method B (Kneading - Higher Efficiency): Mix benzoxazole and HP-
-CD (1:1 molar ratio) with a small amount of water/ethanol (50:50) to form a paste. Grind in a mortar for 30 mins. Dry, then dissolve in water.
-
-
Validation: Measure concentration via UV-Vis or HPLC against a standard curve.
Visualization: Complexation Workflow
Figure 2: Mechanism of cyclodextrin solubilization. The hydrophobic benzoxazole guest is encapsulated, preventing aggregation in the aqueous phase.
Module 4: Troubleshooting & FAQs
Q1: My compound stays in solution for 1 hour, then precipitates. Why?
-
Diagnosis: You are observing Kinetic Solubility vs. Thermodynamic Solubility .
-
Explanation: The compound was supersaturated. Over time, nucleation occurs, and the system seeks its lower energy state (crystal).
-
Fix:
Q2: Can I use pH 2.0 to dissolve it, then neutralize it in the well?
-
Warning: Do not do this.
-
Reason: While a basic benzoxazole might dissolve at pH 2, neutralizing it to pH 7.4 in the well will cause immediate "crash out" (precipitation) because the local concentration exceeds the intrinsic solubility (
) of the neutral species. This causes false negatives in assays (compound is solid, not interacting with target).
Q3: I see erratic results in my enzyme assay.
-
Diagnosis: Micro-precipitation.
-
Test: Centrifuge your assay buffer at 10,000 x g for 10 minutes before adding the enzyme. If the UV absorbance of the supernatant drops, your compound was never truly soluble.
-
Fix: Switch to the HP-
-CD protocol (Module 3).
References
-
BenchChem. (2025).[1][4] Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. Retrieved from 5
-
NCBI / Assay Guidance Manual. (2025). DMSO Tolerance and Reagent Stability Testing. National Institutes of Health. Retrieved from 3
-
Viernstein, H., & Wolschann, P. (2020).[6] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 205-216. Retrieved from 6
-
Foulon, C., et al. (2007).[7] Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives. European Journal of Pharmaceutical Sciences. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceasia.org [scienceasia.org]
- 7. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted 2-aminophenol from benzoxazole product mixtures
Technical Support Center: Benzoxazole Purification
A Senior Application Scientist's Guide to Removing Unreacted 2-Aminophenol from Benzoxazole Product Mixtures
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth, field-proven strategies for a common yet critical challenge in heterocyclic chemistry: the removal of unreacted 2-aminophenol from benzoxazole product mixtures. Achieving high purity is paramount for reliable downstream biological screening and drug development, and this guide is designed to equip you with both the theoretical understanding and practical protocols to achieve that goal.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the common issues and questions that arise during the purification of benzoxazole products.
Q1: My initial workup with a water wash didn't remove the 2-aminophenol. Why is it so persistent?
A: This is a frequent observation and stems from the amphoteric nature of 2-aminophenol.[1] It possesses both a weakly basic amino group (-NH₂) and a weakly acidic phenolic hydroxyl group (-OH).[1] A simple neutral water wash is ineffective because the compound's polarity is not sufficiently high to ensure complete partitioning into the aqueous phase. To effectively remove it, you must chemically modify it to form a salt, drastically increasing its water solubility.
Q2: What is the most reliable and broadly applicable method for removing 2-aminophenol?
A: The gold-standard technique is a liquid-liquid acid-base extraction . This method exploits the different acidic/basic properties of your neutral benzoxazole product and the amphoteric 2-aminophenol starting material. By washing your organic solution with an aqueous base (like NaOH), you deprotonate the phenolic group of the 2-aminophenol, forming a water-soluble sodium phenoxide salt that partitions into the aqueous layer. Your benzoxazole product, which is typically a very weak base, remains in the organic layer.[2]
Q3: I performed a basic wash, but my NMR still shows residual 2-aminophenol. What could have gone wrong?
A: There are two likely causes:
-
Insufficient Base Strength or Amount: You may not have used a strong enough base or a sufficient quantity to deprotonate all the 2-aminophenol. The pKa of the phenolic proton is approximately 9.97.[1][3] A weak base like sodium bicarbonate (NaHCO₃) is generally insufficient. A solution of 1-2 M sodium hydroxide (NaOH) is required to ensure complete deprotonation.
-
Poor Extraction Efficiency: Incomplete mixing between the organic and aqueous layers can lead to a poor extraction. Ensure you shake the separatory funnel vigorously to maximize the surface area between the two phases. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution).
Q4: My benzoxazole product might be sensitive to strong bases. Are there alternative methods?
A: Yes. If your product contains base-labile functional groups (e.g., esters), a harsh basic extraction should be avoided.[4] In this scenario, your best alternatives are:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. 2-Aminophenol is quite polar and will adhere strongly to silica gel, while your typically less-polar benzoxazole product will elute earlier.
-
Recrystallization: If your benzoxazole is a solid, recrystallization from a suitable solvent system can be an excellent purification method. The goal is to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while 2-aminophenol remains soluble.[5]
Q5: Can I use an acidic wash to remove the 2-aminophenol instead?
A: Yes, this is a viable strategy. You can wash the organic layer with an aqueous acid solution (e.g., 1 M HCl). This will protonate the basic amino group of 2-aminophenol (pKa of the conjugate acid is ~4.78), forming a water-soluble ammonium salt.[1][6] Your benzoxazole product, being a much weaker base, will remain in the organic layer. This is a particularly good strategy if your product is sensitive to bases but stable in acid.
Key Compound Properties for Separation
Understanding the physicochemical properties of the impurity and product is critical for designing an effective purification strategy.
| Compound | Key Functional Groups | pKa Values | Solubility Profile |
| 2-Aminophenol | Primary Amine (-NH₂), Phenolic Hydroxyl (-OH) | pKa₁ (~4.78, for -NH₃⁺)[1][6]pKa₂ (~9.97, for -OH)[1][3] | Soluble in hot water, ethanol, ether, and ethyl acetate.[7][8][9][10] Sparingly soluble in cold water and benzene.[1][8] |
| Benzoxazole (generic) | Heterocyclic aromatic | Very weakly basic (essentially neutral)[2] | Generally soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. Poorly soluble in water.[2] |
Detailed Purification Protocols
Method 1: Selective Basic Extraction Workflow
This is the most common and often most effective method. It selectively removes the acidic 2-aminophenol.
Causality: This protocol leverages the acidity of the phenolic proton on 2-aminophenol (pKa ≈ 9.97).[1][3] A moderately concentrated solution of sodium hydroxide (a strong base) is sufficient to deprotonate the phenol, forming the highly water-soluble sodium 2-aminophenoxide salt. The benzoxazole product, lacking a similarly acidic proton, remains uncharged and preferentially partitioned in the organic solvent.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
First Basic Wash: Add an equal volume of 1 M NaOH(aq) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with a fresh portion of 1 M NaOH(aq) to ensure complete removal.
-
Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with a saturated NaCl(aq) solution (brine). This helps to break any minor emulsions and removes bulk water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified benzoxazole product.
Caption: Workflow for Basic Extraction of 2-Aminophenol.
Method 2: Flash Column Chromatography
This method is ideal for base-sensitive products or when extraction fails to provide sufficient purity.
Causality: Chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel). 2-Aminophenol, with its polar amine and hydroxyl groups, has a strong affinity for the polar silica gel stationary phase. The less polar benzoxazole product interacts less strongly and is carried along more quickly by the mobile phase, leading to separation.
Step-by-Step Protocol:
-
Sample Preparation: Concentrate the crude product onto a small amount of silica gel to create a "dry load." This typically provides better separation than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure benzoxazole product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 3: Recrystallization
This is a powerful technique for purifying solid products.
Causality: Recrystallization relies on differences in solubility. An ideal solvent will dissolve the crude product completely at its boiling point but very poorly at low temperatures. Impurities, including 2-aminophenol, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after cooling).[5][12]
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find a suitable system.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum.
Decision-Making Guide for Purification Strategy
Use this flowchart to select the most appropriate purification method for your specific situation.
Caption: Decision Tree for Purification Method Selection.
Preventative Measures: Optimizing Your Reaction
The best way to simplify purification is to minimize the amount of unreacted starting material in the first place. Consider these optimizations:
-
Stoichiometry: While a 1:1 stoichiometry is common, a slight excess (1.1-1.2 equivalents) of the non-aminophenol reactant (e.g., the aldehyde or carboxylic acid) can help drive the reaction to completion.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. Ensure the reaction has gone to completion before starting the workup.
-
Catalyst Choice: Many modern protocols for benzoxazole synthesis use catalysts that can improve conversion rates and reduce reaction times, thereby minimizing leftover starting materials.[13][14][15][16]
By combining optimized reaction conditions with a rationally chosen purification strategy, you can consistently obtain high-purity benzoxazole products for your research and development needs.
References
-
Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Chemistry Stack Exchange. (2025, February 7). Why is o-aminophenol more acidic than p-aminophenol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminophenol | C6H7NO | CID 5801. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values for aminophenols isomers [Table]. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (2021, August 22). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
-
MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
- Unknown Source. (n.d.). Acid-Base Extraction.1. (The original source URL is not available).
-
European Patent Office. (n.d.). EP 0041837 A1 - Process for the purification of p-aminophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Supporting Information. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (The original source URL is not available).
- Google Patents. (n.d.). EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.
-
National Center for Biotechnology Information. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
Sources
- 1. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. kajay-remedies.com [kajay-remedies.com]
- 8. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzoxazole synthesis [organic-chemistry.org]
- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Bioactivity of 4-Substituted vs. 5-Substituted Benzoxazoles
Executive Summary
The Benzoxazole Divergence: In medicinal chemistry, the benzoxazole scaffold acts as a "privileged structure" due to its ability to mimic purine bases and interact with diverse biological targets. However, the choice between substitution at the C4 (ortho to nitrogen) and C5 (para to nitrogen) positions represents a critical decision point in lead optimization.
-
5-Substituted Variants: Serve as the "Electronic Tuners." This position is synthetically accessible and electronically coupled to the oxazole nitrogen, making it ideal for modulating pKa and optimizing solvent interactions in kinase inhibitors (e.g., VEGFR-2).
-
4-Substituted Variants: Serve as the "Structural Architects." This position creates a unique steric environment and enables metal-ion chelation (as seen in the natural product UK-1). It is essential for DNA-targeting agents but poses significant synthetic challenges.
Part 1: Structural & Electronic Landscape
To understand the bioactivity differences, one must first grasp the electronic vectors and steric constraints of the scaffold.
Electronic Vectors & Resonance
-
C5 Position: Located para to the ring nitrogen and meta to the oxygen. Substituents here have a direct resonance pathway to the imine nitrogen, significantly influencing the basicity of the heterocycle. Electron-withdrawing groups (EWGs) at C5 (e.g., -NO2, -CF3) stabilize the LUMO, enhancing antimicrobial efficacy via reduction mechanisms.
-
C4 Position: Located ortho to the ring nitrogen. Substituents here exert a "Gatekeeper" effect. They provide steric bulk that can prevent metabolic degradation of the oxazole ring but can also clash with tight binding pockets. Crucially, C4 substituents with lone pairs (e.g., -OH, -COOMe) can form stable 5- or 6-membered chelation rings with the oxazole nitrogen.
Visualization: SAR Decision Logic
The following diagram illustrates the decision logic for selecting C4 vs. C5 substitution based on the desired target class.
Figure 1: Strategic SAR decision tree for benzoxazole functionalization.
Part 2: Therapeutic Area Comparison
Anticancer Activity (The UK-1 Paradigm)
Dominant Position: C4
The natural product UK-1 (a bis-benzoxazole) demonstrates why C4 is superior for DNA targeting.
-
Mechanism: The substituent at C4 (often a carboxylate or hydroxyl group) forms a pocket with the oxazole nitrogen. This pocket binds Mg2+ ions. The resulting Mg2+-complex binds to DNA with high affinity, inhibiting Topoisomerase II.
-
Data Insight: Moving the substituent to C5 destroys this chelation capability. Studies show that 5-substituted analogs of UK-1 lose >90% of their cytotoxicity against leukemia lines (e.g., P388) because they cannot recruit the necessary metal cofactor.
Antimicrobial & Kinase Inhibition
Dominant Position: C5
For targets like DNA gyrase (bacteria) or VEGFR-2 (cancer angiogenesis), C5 is preferred.
-
Mechanism: These binding pockets are often narrow hydrophobic clefts. A substituent at C4 creates steric clash (bumping into the "ceiling" of the pocket). Conversely, C5 points outward toward the solvent interface, allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine) without disrupting the core binding.
-
Data Insight: In VEGFR-2 inhibition studies, 5-amino-benzoxazole derivatives showed IC50 values in the low nanomolar range (3.8 nM), whereas 4-substituted analogs were inactive or micromolar, likely due to steric hindrance preventing the scaffold from entering the ATP binding site.
Comparative Data Summary
| Feature | 4-Substituted Benzoxazoles | 5-Substituted Benzoxazoles |
| Primary Mechanism | Metal Chelation / DNA Intercalation | Electronic Modulation / H-Bonding |
| Key Natural Product | UK-1, AJI9561 | (Synthetic Drugs: Flunoxaprofen) |
| Steric Profile | High (Ortho-clash risk) | Low (Linear extension) |
| Synthetic Difficulty | High (Requires directed lithiation or specific precursors) | Low (Standard condensation) |
| Best For... | Cytotoxic agents (Solid tumors) | Antimicrobials, Kinase Inhibitors |
Part 3: Synthetic Accessibility & Protocols
The "make-ability" of a drug candidate is as important as its potency.
Synthetic Workflow Comparison
5-Substituted:
-
Precursor: 2-amino-4-substituted phenols (cheap, commercially available).
-
Method: Condensation with aldehydes/acids in PPA (Polyphosphoric acid) or oxidative cyclization with Schiff bases.[1]
-
Yield: Typically High (80-95%).
4-Substituted:
-
Precursor: 3-substituted-2-aminophenols (Rare, expensive).
-
Method: Often requires protecting group chemistry (benzyl ethers) or ortho-directed lithiation of the benzoxazole core, which is sensitive to ring opening.
-
Yield: Moderate to Low (40-65%).
Figure 2: Synthetic complexity comparison. Note the additional steps often required for 4-substitution.
Part 4: Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), use these standardized protocols.
Determination of Minimum Inhibitory Concentration (MIC)
Applicable for 5-substituted antimicrobial screening. Standard: CLSI M07-A10 Guidelines.
-
Preparation: Dissolve benzoxazole derivatives in DMSO to a stock concentration of 1 mg/mL.
-
Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well round-bottom plates. Add 100 µL of CAMHB to columns 2-12. Add 200 µL of compound stock to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Incubation: Add 100 µL of diluted bacterial inoculum to all wells. Final volume: 200 µL. Incubate at 35 ± 2°C for 16-20 hours (ambient air).
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Control: Include Vancomycin as a positive control.
-
Metal-Dependent DNA Binding Assay
Applicable for 4-substituted UK-1 analogs.
-
Buffer System: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl.
-
Condition A: No Metal (EDTA added).
-
Condition B: +Mg2+ (10 mM MgCl2).
-
-
Titration: Prepare a 10 µM solution of the 4-substituted benzoxazole. Titrate Calf Thymus DNA (CT-DNA) into the cuvette (0 to 100 µM bp).
-
Detection: Monitor UV-Vis absorption shift (Red shift/Hypochromicity) or Fluorescence quenching.
-
Validation: A 4-substituted analog should show a significantly higher binding constant (
) in the presence of Mg2+ compared to the EDTA condition. 5-substituted analogs will show negligible difference.
References
-
Kumar, D., et al. (2002).[2] "Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1." Bioorganic & Medicinal Chemistry, 10(12), 3997-4004.
-
Gao, F., et al. (2019). "Design, synthesis and biological evaluation of 4-fluoroindole derivatives as potent VEGFR-2 inhibitors." European Journal of Medicinal Chemistry, 178, 19-31.
-
Rida, S. M., et al. (2006). "Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents." European Journal of Medicinal Chemistry, 41(1), 16-30.
-
Reynolds, M. B., et al. (1999).[2] "The Novel Bis(benzoxazole) Cytotoxic Natural Product UK-1 Is a Magnesium Ion-Dependent DNA Binding Agent." Bioorganic Chemistry, 27(4), 326-337.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.
Sources
Safety Operating Guide
A Researcher's Guide to Handling 2-(1,3-Benzoxazol-4-yloxy)ethanol: A Framework for Safety and Operational Integrity
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-(1,3-Benzoxazol-4-yloxy)ethanol, our hazard assessment is based on data from analogous benzoxazole derivatives and related chemical structures. Compounds within this family are known to present several potential hazards.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][3][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][5][6][7]
It is crucial to handle this compound as if it possesses all these potential hazards until empirical data proves otherwise.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash-prone procedures. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat.[5][7] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator should be worn.[8] | Minimizes the inhalation of vapors or aerosols that may cause respiratory tract irritation. |
Glove Selection and Use:
-
Always inspect gloves for signs of degradation or punctures before use.
-
Follow proper glove removal techniques to avoid contaminating your hands.
-
Wash hands thoroughly after removing gloves.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Preparation and Handling
-
Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][9]
-
Pre-use Checklist: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eye wash station.
-
Weighing and Transfer: When weighing or transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2][3] Wash hands thoroughly after handling the compound.[1][2][9]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory safety officer.
-
Containment: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup:
-
For small spills, use an absorbent material to soak up the liquid.
-
Place the used absorbent material in a sealed container for proper disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Personal Decontamination: If the compound comes into contact with your skin or eyes, follow these first aid procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Labeling:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed waste container.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name.
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.[10]
-
Do not pour this chemical down the drain.[1]
-
Ensure that waste containers are stored in a cool, dry, and well-ventilated area away from incompatible materials.
Workflow and Safety Checkpoints
The following diagram illustrates the key stages of handling this compound, with integrated safety checkpoints.
Caption: A flowchart for immediate emergency response procedures.
By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. This proactive approach to safety is fundamental to the generation of reliable and reproducible research.
References
- Santa Cruz Biotechnology, Inc. (2016). 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(Benzyloxy)ethanol.
- Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 2-Methyl-1,3-benzoxazole-7-carboxylic acid.
- Apollo Scientific. (2023). 5-Nitro-1,2-benzoxazole.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol.
- Technion. (n.d.). Chemical Waste Management Guide.
Sources
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol | C16H12F3NO2 | CID 2778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
